molecular formula C12H21N3 B1428388 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1341850-37-0

1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1428388
CAS RN: 1341850-37-0
M. Wt: 207.32 g/mol
InChI Key: HCKGTNUPDXSAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CHMPEA, is an organic compound with a molecular formula of C10H18N2. It is a derivative of pyrazole, a heterocyclic organic compound consisting of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. CHMPEA is a colorless crystalline solid with a melting point of 81-83°C and a boiling point of 169-171°C. It is insoluble in water, but soluble in polar organic solvents such as ethanol, acetone, and chloroform.

Scientific Research Applications

Chemical Structure and Complex Formation

1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, as part of a broader class of pyrazole derivatives, has been studied for its ability to form complexes with metals. Choi et al. (2015) investigated its use in forming Cobalt(II) chloride complexes, highlighting its potential in synthesizing materials with novel properties and applications in polymerization processes. These complexes exhibit distinct geometries and have shown high activity for methyl methacrylate polymerization, producing poly(methylmethacrylate) with desirable molecular weight and polydispersity index (Choi et al., 2015).

Bioactive Compounds Synthesis

Titi et al. (2020) explored the synthesis of hydroxymethyl pyrazole derivatives, including 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, for their potential pharmacological activities. These compounds showed biological activity against breast cancer and microbes, demonstrating the compound's role in the development of new bioactive substances (Titi et al., 2020).

Catalysis in Polymerization

Matiwane et al. (2020) studied pyrazolyl compounds in the formation of zinc(II) carboxylate complexes, using them as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research underscores the potential of such compounds in creating environmentally friendly polymers and materials through efficient and selective catalytic processes (Matiwane et al., 2020).

Antibacterial Properties

A study by Prasad (2021) on the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which include similar structural motifs as 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, revealed significant antibacterial activity. This research contributes to the understanding of how such compounds can be utilized in developing new antibacterial agents (Prasad, 2021).

Safety and Hazards

The safety data sheet (SDS) for 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is not directly available in the search results. It is advisable to refer to the SDS provided by the supplier for information on hazards, handling, storage, and disposal .

properties

IUPAC Name

1-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h7,9-11H,2-6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKGTNUPDXSAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 4
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 5
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 6
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.